Anonamine

Description

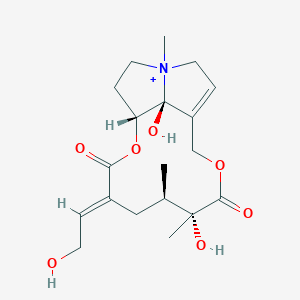

Structure

3D Structure

Properties

IUPAC Name |

(1R,4E,6R,7R,17S)-7,17-dihydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO7/c1-12-10-13(6-9-21)16(22)27-15-5-8-20(3)7-4-14(19(15,20)25)11-26-17(23)18(12,2)24/h4,6,12,15,21,24-25H,5,7-11H2,1-3H3/q+1/b13-6+/t12-,15-,18-,19+,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHPGHXDNRVHD-FLRXXRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCO)C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C\CO)/C(=O)O[C@@H]2CC[N+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111566-66-6 | |

| Record name | Anonamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111566666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation, Purification, and Structural Elucidation of Anonamine

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental in separating Anonamine from other co-occurring compounds in plant extracts, enabling its purification for subsequent structural studies.

Droplet Counter-Current Chromatography (DCCC) has proven to be an effective method for the isolation of Anonamine. This technique was notably employed in the separation of alkaloids from Senecio anonymus, a plant known to contain various pyrrolizidine (B1209537) alkaloids researchgate.netnih.govchemfaces.com. Through DCCC, Anonamine, identified as a new alkaloid at the time, was successfully isolated alongside nine other 12-membered macrocyclic pyrrolizidine alkaloids nih.govchemfaces.com. The utility of DCCC lies in its ability to separate complex alkaloid mixtures, providing purified fractions amenable to further structural characterization researchgate.netnih.govresearchgate.net. The structures of the isolated alkaloids, including Anonamine, were subsequently established through spectroscopic means after DCCC isolation researchgate.netresearchgate.net.

Supercritical Fluid Chromatography (SFC) represents another powerful chromatographic approach, particularly well-suited for the separation of pyrrolizidine alkaloids (PAs), a class to which Anonamine belongs nih.govnaturalproducts.netnih.govresearchgate.net. SFC offers high separation efficiency for intricate PA mixtures, providing an advantage over traditional liquid chromatography (LC) methods, especially for the resolution of stereoisomers nih.govshimadzu.com. The mild operating conditions characteristic of SFC are crucial as they help prevent the thermal decomposition of sensitive alkaloid compounds during analysis nih.gov. When coupled with mass spectrometry (SFC-MS/MS), this technique enables high-sensitivity analysis and quantification of PAs, capable of separating numerous individual alkaloids and their N-oxides, even achieving baseline separation of challenging stereoisomeric pairs shimadzu.comshimadzu.comresearchgate.net.

Spectroscopic and Spectrometric Characterization Techniques

Once isolated, the precise molecular structure of Anonamine is elucidated using a combination of advanced spectroscopic and spectrometric methods.

Mass Spectrometry (MS) plays a crucial role in determining the molecular weight and elemental composition of Anonamine, as well as providing information about its fragmentation patterns, which are indicative of its structural features researchgate.netchemfaces.comresearchgate.netnih.govacs.org. High-resolution mass spectrometry (HR-MS) is particularly valuable for confirming the molecular formula by providing highly accurate mass measurements nih.gov. For Anonamine, the molecular formula has been determined as C19H27NO7, with a molecular weight of 381.42 g/mol researchgate.netuni-bonn.dechemfaces.com. MS is often used in conjunction with chromatographic methods, such as SFC-MS/MS, to enhance sensitivity and aid in the identification of compounds within complex mixtures shimadzu.comresearchgate.net.

X-ray crystallography stands as the most definitive method for confirming the three-dimensional structure of a crystalline compound, offering unequivocal data on atomic arrangement, bond lengths, and bond angles researchgate.netuni-bonn.de. For Anonamine, X-ray crystal structures have been successfully obtained, providing absolute confirmation of its molecular and stereochemical configuration nih.govchemfaces.com. This technique is particularly vital when dealing with novel compounds or those with numerous asymmetric centers, as it provides fundamental knowledge that underpins other spectroscopic data researchgate.netuni-bonn.de. The detailed crystallographic data for Anonamine are summarized below:

Table 1: X-ray Crystallography Data for Anonamine

| Parameter | Value | Source |

| Chemical Formula | C19H27NO7 | researchgate.netresearchgate.net |

| Molecular Weight (Mr) | 381.2 (or 381.420) g/mol | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2 | researchgate.net |

| a (Å) | 24.247 (7) | researchgate.net |

| b (Å) | 8.766 (2) | researchgate.net |

| c (Å) | 9.072 (1) | researchgate.net |

| β (degrees) | 99.21 (2) | researchgate.net |

| Unit Cell Volume (U, ų) | 1903.3 (8) | researchgate.net |

| Z (molecules per unit cell) | 4 | researchgate.net |

| Calculated Density (Dχ, g cm⁻³) | 1.330 | researchgate.net |

Identification and Characterization of Anonamine Derivatives (e.g., Acetylanonamine)

The study of natural products often extends to their derivatives, which can possess altered chemical and biological properties. Acetylanonamine (B152966) is a notable derivative of Anonamine that has been identified and characterized.

Isolation and Characterization of Acetylanonamine: Acetylanonamine is classified as a new secopyrrolizidine alkaloid and was also isolated from Senecio anonymus mdpi.com. Its identification and structural characterization were achieved through a rigorous analytical approach, drawing parallels and distinctions from its parent compound, Anonamine.

The characterization methodologies for Acetylanonamine closely mirrored those used for Anonamine:

High-Resolution NMR Spectroscopy: High-resolution ¹H-NMR and ¹³C-NMR, including 2D techniques like ¹H-¹H COSY and ¹H-¹³C HETCOR, were crucial for elucidating its structure mdpi.com. The ¹H-NMR spectrum of Acetylanonamine showed characteristic methyl singlets at δ 1.27 (Me-18), 2.01 (MeCO), and 2.04 (NMe), along with a doublet at δ 0.84 (Me-19). Signals for CH-20 appeared as a triplet at δ 6.54, and CH₂-21 protons were observed as doublet-of-doublets at δ 4.60 and 4.71. These shifts for CH₂-21 were notably downfield compared to Anonamine, consistent with the esterification of the hydroxyl group at C-21.

Mass Spectrometry (MS): Mass spectrometry provided the exact mass, confirming its molecular formula and aiding in structural determination mdpi.com. The high-resolution mass spectrometry (HRMS) data for Acetylanonamine yielded an exact mass of m/z 423.1885, consistent with the molecular formula C₂₁H₂₉NO₈.

Comparative Analysis and Synthesis: The structural assignment of Acetylanonamine was further validated by comparing its spectral data directly with that of Anonamine mdpi.com. Additionally, Acetylanonamine was synthesized from Anonamine, and the properties of the natural compound were found to be identical to the synthetic product through direct comparison of melting point, thin-layer chromatography (TLC), ¹H-NMR, and mass spectrometry mdpi.com.

Table 2: Molecular Properties of Acetylanonamine

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉NO₈ | |

| Molecular Weight | 423.46 g/mol | |

| Chemical Class | Secopyrrolizidine alkaloid | mdpi.com |

| Source Plant | Senecio anonymus | mdpi.com |

Table 3: Selected ¹H-NMR Chemical Shifts for Acetylanonamine (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Source |

| Me-18 | 1.27 | Singlet | |

| MeCO | 2.01 | Singlet | |

| NMe | 2.04 | Singlet | |

| Me-19 | 0.84 | Doublet | |

| CH-20 | 6.54 | Triplet | |

| CH₂-21 | 4.60, 4.71 | Doublet-of-doublets |

Biosynthesis and Chemosystematics of Pyrrolizidine Alkaloids Including Anonamine

Biosynthetic Pathways of Pyrrolizidine (B1209537) Alkaloids in Plant Systems

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with the formation of a core structure known as the necine base. This pathway originates from amino acids, primarily L-arginine or L-ornithine. wikipedia.org

The initial committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). semanticscholar.orgnih.gov Putrescine itself is derived from either arginine or ornithine. The formation of homospermidine is a critical juncture, diverting primary metabolites into the specialized PA pathway. wikipedia.org

Following the synthesis of homospermidine, a series of oxidation and cyclization reactions occur to form the characteristic bicyclic pyrrolizidine nucleus. nih.govwikipedia.org This core structure, the necine base, can then undergo various modifications, such as hydroxylation and desaturation, to produce different types of necine bases, including retronecine, heliotridine, and otonecine (B3428663). wikipedia.orgnih.gov

The structural diversity of PAs is further amplified by the esterification of the necine base with one or more necic acids. nih.gov These necic acids are also derived from amino acid metabolism, typically from branched-chain amino acids like L-isoleucine. wikipedia.org The combination of different necine bases with various necic acids results in the vast array of over 600 known PA structures. wikipedia.orgplantaanalytica.com These can range from simple monoesters to complex macrocyclic diesters. nih.gov

Table 1: Key Steps in Pyrrolizidine Alkaloid Biosynthesis

| Step | Precursors | Key Enzyme | Intermediate/Product |

| 1 | L-Arginine / L-Ornithine | Arginase / Ornithine Decarboxylase | Putrescine |

| 2 | Putrescine + Spermidine | Homospermidine Synthase (HSS) | Homospermidine |

| 3 | Homospermidine | Oxidases / Cyclases | Necine Base (e.g., Retronecine) |

| 4 | Necine Base + Necic Acids | Acyltransferases | Pyrrolizidine Alkaloid Esters |

Chemotaxonomic Significance of Anonamine and Related Alkaloids

Chemotaxonomy utilizes the distribution of chemical compounds, such as alkaloids, to understand the taxonomic and evolutionary relationships between plant species. Pyrrolizidine alkaloids are particularly valuable chemotaxonomic markers due to their structural diversity and restricted distribution across certain plant lineages. researchgate.netresearchgate.net

The presence, absence, and structural type of PAs can help to classify plants at the family, genus, and even species level. researchgate.netresearchgate.net For instance, within the Boraginaceae family, the distribution of specific PAs like lycopsamine (B1675737) and echimidine (B1671080) has been used to delineate genera. researchgate.net Similarly, in the genus Crotalaria (Fabaceae), the type of macrocyclic PA (e.g., monocrotaline-type vs. senecionine-type) is a key characteristic for distinguishing between different sections of the genus. researchgate.net

Within the large tribe Senecioneae (Asteraceae), the PA profiles are highly diverse and taxonomically informative. The genus Senecio is known for producing a wide variety of PAs, and the specific alkaloid composition can be used to differentiate between closely related species. researchgate.netresearchgate.net For example, within the Senecio section Jacobaea, the presence of jacobine (B1672728) versus erucifoline (B1236471) has been used to define distinct chemotypes. xs4all.nl Furthermore, different series within this section are characterized by specific alkaloids; the series Nemorenses by platyphylline (B179411) and the series Erucifolii by seneciphylline. researchgate.net

A specific example of a PA with chemotaxonomic relevance is Anonamine . Anonamine is a macrocyclic secopyrrolizidine alkaloid that has been isolated from Senecio anonymus, a species within the Senecioneae tribe. nih.gov Its unique structure contributes to the chemical fingerprint of this particular species, distinguishing it from other Senecio species that may produce more common PAs like senecionine (B1681732) or retrorsine. nih.govwikipedia.org The identification of such unique compounds underscores the utility of PAs as fine-scale taxonomic markers.

Table 2: Chemotaxonomic Examples of Pyrrolizidine Alkaloids

| Plant Group | Characteristic Alkaloid(s) | Taxonomic Level |

| Senecio section Flexicaulis | Jacozine | Section |

| Senecio series Nemorenses | Platyphylline | Series |

| Senecio series Erucifolii | Seneciphylline | Series |

| Senecio raphanifolius | Integerrimine | Species |

| Senecio laetus | Senecionine | Species |

| Senecio anonymus | Anonamine | Species |

| Crotalaria sections Calycinae & Crotalaria | Monocrotaline-type PAs | Section |

| Onosma (Boraginaceae) | Lycopsamine, Echimidine | Genus |

Evolutionary Aspects of Pyrrolizidine Alkaloid Diversity in Senecioneae

The evolution of PAs is a compelling example of a chemical defense system in plants. The ability to produce these alkaloids is thought to have evolved independently on multiple occasions across the angiosperms. semanticscholar.org This convergent evolution is highlighted by studies on the key enzyme, homospermidine synthase (HSS). Genetic analyses have revealed that HSS evolved through the duplication of a gene for deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. nih.gov This gene duplication event occurred independently in different plant lineages, providing a molecular basis for the scattered distribution of PA biosynthesis. semanticscholar.orgnih.gov

The tribe Senecioneae is a hotspot for PA diversity, and the evolutionary history of these compounds within this group is characterized by frequent gains and losses of specific alkaloids. researchgate.net The ancestral state for many groups within Senecioneae was likely the production of simple PAs, with subsequent evolution leading to the more complex macrocyclic diesters that are common in the tribe today. researchgate.net

The diversification of PA structures is likely driven by the co-evolutionary arms race between plants and their herbivores. Different PA structures can have varying levels of toxicity and deterrence against different herbivores. xs4all.nl Specialist herbivores have evolved mechanisms to detoxify or even sequester PAs for their own defense, which in turn exerts selective pressure on the plants to produce novel, more effective alkaloid structures. wikipedia.orgnih.gov This dynamic interplay has led to the remarkable chemical diversity observed in genera like Senecio. Studies comparing native and invasive populations of species such as Senecio vulgaris show variation in PA concentration and composition, suggesting that these chemical defenses are evolutionarily labile and can respond to new ecological pressures. nih.gov

The evolution of PA diversity is not just about the gain and loss of entire biosynthetic pathways, but also about the modification of existing pathways to produce new compounds. The transformation of a central PA, like senecionine N-oxide, into a variety of related alkaloids is a key feature in Senecio species. xs4all.nl This metabolic grid allows for the rapid generation of chemical novelty, providing the raw material for natural selection to act upon and driving the evolutionary diversification of PAs within the Senecioneae.

Molecular Pharmacology and Receptor Interaction Studies of Anonamine

Exploration of Potential Cellular Signaling Mechanisms (e.g., Phospholipase C-Protein Kinase C-Calcium (PLC-PKC-Ca2+) Pathway, Phosphodiesterases (PDEs))

Current research, based on the available literature, does not explicitly detail the direct interaction of Anonamine with specific cellular signaling mechanisms such as the Phospholipase C-Protein Kinase C-Calcium (PLC-PKC-Ca2+) pathway or Phosphodiesterases (PDEs). While these pathways are fundamental to various cellular processes, direct findings linking Anonamine to their modulation were not identified in the scope of this review. Further investigation is needed to elucidate any potential involvement of Anonamine in these or other intricate cellular signaling cascades.

In Vitro Biological Activity Studies

Antitumor Activity in Cellular Models (e.g., A204-Rhabdomyosarcoma Cell Line)

Anonamine has been investigated for its in vitro biological activities, particularly its potential antitumor properties. Research has demonstrated that Anonamine exhibits antitumor activity when assayed against the A204-rhabdomyosarcoma cell line nih.govnih.govnih.govnih.govnih.gov. These studies typically employ methods such as soft agarose (B213101) assays to evaluate the compound's efficacy in inhibiting the growth or proliferation of these cancer cells nih.govnih.gov. Anonamine is a natural product that has been isolated from Senecio anonymus nih.govnih.gov.

The following table summarizes the reported antitumor activity:

| Compound | Cell Line | Assay Method | Reported Activity | Source Plant |

| Anonamine | A204-Rhabdomyosarcoma | Soft Agarose | Antitumor | Senecio anonymus |

Anxiolytic and Antiplaque Actions

Beyond its antitumor potential, Anonamine has also been noted for other biological activities, including anxiolytic and antiplaque actions. Anonamine, among other alkaloids identified in Annona purpurea, has been reported to possess these effects wikidata.orgthegoodscentscompany.com. These findings suggest a broader spectrum of pharmacological properties for Anonamine, indicating its potential relevance in diverse therapeutic areas.

The following table outlines the reported anxiolytic and antiplaque actions:

| Compound | Reported Actions | Source Plant |

| Anonamine | Anxiolytic, Antiplaque | Annona purpurea |

Synthetic Methodologies and Structural Modification Research of Anonamine and Analogs

Advanced Approaches in Amine Synthesis Relevant to Pyrrolizidine (B1209537) Alkaloids

The construction of the amine functionalities and the pyrrolizidine core relies on sophisticated synthetic techniques, which are continually evolving to provide more efficient and selective routes.

Electrophilic amination represents a potent and atom-economical method for asymmetric carbon-nitrogen (C–N) bond formation thieme-connect.com. This approach involves the reaction of a nitrogen source acting as an electrophile with a carbon nucleophile, a departure from classical methods where nitrogen acts as a nucleophile researchgate.net. A wide array of electrophilic aminating agents are now available, underpinning various C–N bond-forming processes crucial for alkaloid synthesis researchgate.net.

Specifically, the direct α-amination of carbonyl compounds using organocatalysts, such as proline, has proven effective for the enantioselective synthesis of chiral α-branched amines thieme-connect.com. This methodology has been successfully extended to the construction of fused-ring systems characteristic of alkaloids, including indolizidine, pyrrolizidine, and quinolizidine (B1214090) frameworks thieme-connect.comresearchgate.net. Azodicarboxylate aminating agents are frequently employed electrophiles for the α-amination of carbonyl compounds due to their commercial availability, stability, and high electrophilicity researchgate.net. Chiral organocatalysts and chiral auxiliary-based methods have been developed to achieve high enantioselectivities in these reactions researchgate.net.

Hydroamination, defined as the direct addition of amines to non-activated alkenes and alkynes, is a highly efficient method for constructing mono- and polycyclic organonitrogen frameworks, including pyrrolidines, pyrrolizidines, and indolizidines researchgate.netacs.org. Intramolecular hydroamination/cyclization (IHC) reactions are particularly valuable for the synthesis of complex alkaloid structures acs.org.

Organolanthanide complexes, such as Cp'₂LnCH(TMS)₂ and Me₂SiCp''₂LnCH(TMS)₂ (where Cp' = η⁵-Me₅C₅, Cp'' = η⁵-Me₄C₅; Ln = lanthanide; TMS = Me₃Si), serve as effective precatalysts for these reactions, enabling regio- and stereoselective cyclohydroamination researchgate.netacs.org. This approach has been successfully applied in the total synthesis of pyrrolizidine alkaloids like (+)-xenovenine acs.org.

Another related technique, intramolecular hydroaminomethylation (HAM), offers a direct and atom-economical route to pyrrolizidine alkaloids and their derivatives mdpi.com. This process typically involves the formation of an iminium/enamine intermediate from an aldehyde, followed by nucleophilic binding of the amine and reduction catalyzed by transition metal catalysts like rhodium mdpi.com. Microwave-assisted heating can facilitate HAM processes, especially those requiring harsh conditions mdpi.com.

The field of biocatalysis, utilizing enzymes or microbial cells, has emerged as a significant tool in the asymmetric synthesis of alkaloids, offering high chemo-, regio-, and stereoselectivity researchgate.netrsc.org. Enzymes can facilitate the formation of C–N bonds, which are critical for constructing alkaloid scaffolds rsc.org.

Recent advancements include multi-enzyme reaction systems that incorporate imine reductases for the preparation of cyclic amines, including pyrrolidines and piperidines, which are structural components of many alkaloids rsc.org. These enzymatic methods can provide access to chiral building blocks with high enantiomeric purity, enabling the synthesis of diverse and complex alkaloid structures researchgate.net.

Photocatalysis, particularly in combination with biocatalysis, is also being explored for amine generation. For instance, photo-biocatalytic oxidation-reductive amination cascades can be used to convert racemic secondary alcohols into optically enriched primary amines uni-graz.at. While direct examples for Anonamine are not extensively detailed, these advanced approaches in amine synthesis are broadly applicable to the complex nitrogen-containing structures found in pyrrolizidine alkaloids.

Structure-Activity Relationship Studies for Pyrrolizidine Alkaloid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of pyrrolizidine alkaloids influence their biological effects. For Anonamine, specific SAR insights have emerged from molecular docking studies.

Anonamine, along with other alkaloids like anonaine (B1665113) and xylopine, has been investigated for its potential as a phytoestrogen agent. Molecular docking results indicate that Anonamine can bind to estrogen receptor alpha (ERα) with a binding affinity of -7.0 kcal/mol uin-malang.ac.id. This binding affinity is comparable to that of estradiol-17β, a control ligand, suggesting Anonamine's potential as a phytoestrogen uin-malang.ac.id.

Beyond phytoestrogen activity, Anonamine (PubChem CID: 56929881) has also been included in molecular docking studies evaluating potential compounds against the SARS-CoV-2 receptor, ACE-2 oamjms.eu. While specific binding details for Anonamine in this context are not provided in the snippet, its inclusion highlights ongoing research into its broader biological interactions oamjms.eu.

More generally, the toxicity and biological activity of pyrrolizidine alkaloids are strongly correlated with their chemical structure. A key structural feature contributing to their toxicity is the presence of a double bond between positions 1 and 2 of the necine base, along with an ester group at position C-7, C-9, or both scielo.org.mxmdpi.comepa.gov. Pyrrolizidine alkaloids are considered pretoxins, requiring metabolic activation, often via hepatic metabolism involving cytochrome P-450 monooxygenase, to form toxic pyrrolic metabolites scielo.org.mxmdpi.com.

SAR studies have also explored the role of pyrrolizidine alkaloids in insect chemical defense. For instance, the antipredator activity against the orb-weaving spider Nephila clavipes can be correlated with the physicochemical properties of both N-oxides and free bases of macrocyclic diesters and monoesters nih.gov. For active structures, a significant correlation between dosage and antipredator activity has been observed nih.gov.

The following table summarizes the binding affinity data for Anonamine and related compounds in molecular docking studies:

| Compound | PubChem CID | Binding Affinity (kcal/mol) with ERα uin-malang.ac.id |

| Anonamine | 56929881 | -7.0 |

| Anonaine | 160597 | -8.6 |

| Xylopine | 160503 | -7.8 |

| Estradiol-17β (Control) | 5757 | (Implied similar to Anonamine) |

Advanced Analytical Techniques Applied to Anonamine Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental for the separation and analysis of Anonamine, providing both qualitative identification and quantitative determination within complex samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical tool widely employed in the research of natural compounds, including alkaloids like Anonamine. This technique combines the separation capabilities of HPLC with the sensitive detection and structural information provided by mass spectrometry. Anonamine has been identified and analyzed using LC-MS/MS in studies investigating pyrrolizidine (B1209537) alkaloids in Senecio plants nih.govpcom.edu. For instance, rapid resolution liquid chromatography-electrospray ionization mass spectrometry (RRLC-ESI-MS/MS), a variant of HPLC-MS, has been utilized to analyze alkaloids, including Anonamine, in Senecio scandens sigmaaldrich.com. HPLC-MS offers superior sensitivity and specificity compared to traditional detection methods like UV spectroscopy and Nuclear Magnetic Resonance (NMR) for the analysis of plant constituents nih.govpcom.edu. The technique is effective in separating complex mixtures and providing detailed molecular weight and fragmentation information, which is critical for the unambiguous identification of compounds like Anonamine nih.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile or semi-volatile compounds, including certain alkaloids. This method involves separating compounds in a gas chromatograph before they are introduced into a mass spectrometer for detection and identification. GC-MS analysis has revealed the presence of Anonamine in plant extracts, such as those from Packera coahuilensis researchgate.netebi.ac.uk. Furthermore, a dedicated GC-MS protocol has been developed for the identification of polycyclic aromatic alkaloids found in the Annonaceae family, to which Anonamine belongs, underscoring its utility in characterizing the metabolite patterns of such plant extracts nih.gov. GC-MS is also routinely used for quantitative phytochemical screening and identifying various bioactive compounds in methanol (B129727) extracts of plant stem bark, demonstrating its broad applicability in natural product research journalejmp.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. UPLC systems utilize columns packed with sub-2µm particles, which allows for significantly shorter analysis times and reduced solvent consumption while maintaining or improving separation efficiency researchgate.netrjptonline.org. This technique is particularly advantageous for the rapid and sensitive separation and identification of components within complex mixtures, such as various aromatic amines waters.com. Although specific research directly detailing Anonamine's analysis via UPLC was not found in the immediate search, the superior performance characteristics of UPLC make it highly suitable for the efficient analysis of complex alkaloid profiles, including Anonamine, especially when dealing with limited sample quantities or requiring high-throughput analysis in natural product discovery and quality control researchgate.netrjptonline.org.

Capillary Electrophoresis (CE) and CE-MS

Capillary Electrophoresis (CE) and its hyphenated technique, Capillary Electrophoresis-Mass Spectrometry (CE-MS), are powerful analytical methods known for their high separation efficiency, resolving power, and sensitivity, while requiring minimal sample volumes wikipedia.org. CE separates compounds based on their charge-to-size ratio within a narrow capillary under an applied electric field wikipedia.org. CE has proven effective in the analysis of small biomolecules, including amino acids and related compounds nih.govnih.govnih.gov. When coupled with mass spectrometry, CE-MS provides additional molecular mass information, making it a robust tool for both qualitative and quantitative analysis of complex biological samples wikipedia.org. CE-MS has seen increased use in metabolomics and the analysis of proteins and peptides wikipedia.org. Given Anonamine's nature as an alkaloid, CE and CE-MS offer a valuable approach for its separation, identification, and characterization, particularly in scenarios where high resolution and low sample consumption are critical.

Spectroscopic Methods for Compound Characterization

Spectroscopic techniques provide crucial insights into the molecular structure and functional groups of chemical compounds, complementing chromatographic separations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a widely used technique for obtaining information about the molecular structure of a sample by measuring its absorption of infrared light nih.govnih.gov. This absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds, effectively creating a unique "fingerprint" for each compound nih.gov. FTIR spectroscopy is valuable for identifying unknown materials, determining the quality of samples, and characterizing functional groups present within a molecule nih.govnih.gov. In the context of alkaloid research, GC-FTIR, which couples gas chromatography with FTIR spectroscopy, is considered a powerful analytical tool. When used in conjunction with GC-MS, it can characterize individual alkaloids by their unique infrared fingerprints, providing useful information regarding unsaturation and specific functional groups, and aiding in distinguishing between isomers core.ac.uk. This makes FTIR spectroscopy an important method for confirming the identity and structural features of Anonamine.

Compound Names and PubChem CIDs

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption of light in the ultraviolet (100-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum analytik-jena.com. This method is particularly useful for detecting and characterizing chromophores—molecular components that absorb light of specific wavelengths—and for assessing the extent of conjugation within a molecule researchgate.netnist.gov. When photons of UV or visible light are absorbed, valence electrons within atoms or molecules are excited to higher energy states analytik-jena.com. The wavelength at which maximum absorption occurs (λmax) and the intensity of this absorption provide valuable information about the electronic transitions within the compound, indicating the presence of specific functional groups or extended conjugated systems researchgate.netnist.gov.

While UV-Vis spectroscopy is a standard tool for the qualitative and quantitative analysis of organic compounds, including natural products, specific detailed UV-Vis spectral data, such as characteristic absorption maxima (λmax) for Anonamine, were not explicitly available in the reviewed literature. However, for compounds with chromophores, UV-Vis can provide insights into structural features like aromatic rings, double bonds, or carbonyl groups, which are common in alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for the comprehensive structural elucidation of organic molecules, offering detailed information about the connectivity of atoms and their spatial arrangement nih.govhmdb.cawilddata.cn. For Anonamine, high-resolution NMR techniques, including one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Correlation (HETCOR), have been instrumental in establishing its structure wilddata.cnresearchgate.netchemfaces.comnih.govacs.orgnih.gov.

The application of ¹H NMR provides insights into the types of protons present in the molecule, their chemical environments, and their coupling relationships, which reveal neighboring protons. Similarly, ¹³C NMR provides information about the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states. More advanced 2D NMR techniques significantly enhance the structural elucidation process:

¹H-¹H COSY: This experiment reveals correlations between protons that are coupled to each other through bonds, allowing for the tracing of proton spin systems within the molecule researchgate.netacs.orgnih.gov.

¹H-¹³C HETCOR (Heteronuclear Correlation): HETCOR experiments provide direct correlations between protons and the carbons to which they are directly attached wilddata.cnresearchgate.netchemfaces.comnih.govacs.orgnih.gov. This is crucial for assigning specific proton and carbon signals to particular positions within the molecular framework. The use of HETCOR has been specifically cited for providing "unambiguous chemical shift assignments for ¹³C-NMR data" for Anonamine wilddata.cnchemfaces.comnih.gov.

Although detailed ¹H and ¹³C chemical shift values and coupling constants for Anonamine were not explicitly provided in the search results, the literature confirms that these high-resolution NMR methods were critical for its structural determination and for comparing its spectral data with related compounds like acetylanonamine (B152966) researchgate.netchemfaces.comacs.orgnih.gov.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For Anonamine, single-crystal X-ray diffraction studies have been successfully conducted, providing comprehensive crystallographic data researchgate.netsigmaaldrich.comdntb.gov.uasigmaaldrich.com. This data confirmed its molecular formula and elucidated its solid-state structure, including its crystal system and unit cell parameters. The crystallographic details for Anonamine (I) are summarized in the table below:

Table 1: Crystallographic Data for Anonamine (I) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₂₇NO₇ |

| Molecular Weight (Mr) | 381.2 |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Parameter a | 24.247 (7) Å |

| Unit Cell Parameter b | 8.766 (2) Å |

| Unit Cell Parameter c | 9.072 (1) Å |

| Unit Cell Angle β | 99.21 (2)° |

| Unit Cell Volume (U) | 1903.3 (8) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Dχ) | 1.330 g cm⁻³ |

| Observed Density (Dm) | 1.32 (1) g cm⁻³ |

| Absorption Coefficient (µ, Mo Kα) | 1.09 cm⁻¹ |

| F(000) | 816 |

| Temperature (T) | 298 K |

| Wavelength (λ, Mo Kα) | 0.71069 Å |

This detailed crystallographic information derived from XRD is crucial for unequivocally confirming the proposed chemical structure of Anonamine, including its stereochemistry and the precise arrangement of its atoms in the solid state. It also provides a basis for understanding its physical properties and potential interactions.

Ethnopharmacological Context and Traditional Uses of Anonamine Containing Plants

Traditional Medicinal Practices Involving Senecio Species

The genus Senecio, belonging to the Asteraceae family, is one of the largest genera of flowering plants, with a worldwide distribution. scribd.comresearchgate.net Various Senecio species have a long-standing history of use in traditional medicine across different cultures for treating a variety of health conditions. These practices often involve the use of the whole plant or specific parts like leaves and roots, prepared as infusions, decoctions, or poultices. neocities.org

In traditional Chinese medicine, for instance, the aerial parts of Senecio scandens have been historically used to manage ailments such as bacterial diarrhea, enteritis, conjunctivitis, and respiratory tract infections. nih.gov Phytochemical investigations of this species have revealed the presence of numerous compounds, including alkaloids, flavonoids, and phenolic acids, which are believed to contribute to its therapeutic effects. nih.gov

Across the globe, other Senecio species have been traditionally employed for their perceived anti-inflammatory, antimicrobial, and wound-healing properties. researchgate.net For example, some species have been used in folk medicine to treat wounds and as antiemetics and vasodilators. researchgate.net In Northwestern Argentina, species like Senecio nutans are used in traditional medicine to treat gastric ulcers, colds, bronchitis, and issues related to high altitudes. researchgate.net

It is crucial to note that many Senecio species are known to contain pyrrolizidine (B1209537) alkaloids (PAs), which can be toxic, particularly to the liver. scribd.comnih.gov This has led to concerns about the safety of using certain Senecio species in traditional remedies. The presence of these alkaloids underscores the importance of careful species identification and preparation methods in traditional practices.

Interactive Table: Traditional Uses of Selected Senecio Species

| Species | Traditional Use | Plant Part Used |

| Senecio scandens | Bacterial diarrhea, enteritis, conjunctivitis, respiratory tract infections | Aerial parts |

| Senecio longilobus | Herbal tea for coughs (as "gordolobo yerba") | Not specified |

| Senecio nutans | Gastric ulcers, colds, bronchitis, acute mountain sickness | Not specified |

| Senecio vulgaris | Historically used as an emmenagogue and in cataplasms | Whole plant |

Ethnobotanical Significance of Annona Species as Sources of Bioactive Compounds

The genus Annona, part of the Annonaceae family, comprises a variety of trees and shrubs found in tropical and subtropical regions. nih.govnih.gov These plants are renowned for their edible fruits, such as the soursop (Annona muricata) and sugar apple (Annona squamosa), and hold significant value in traditional medicine. nih.govus.es Various parts of Annona species, including the leaves, seeds, bark, and fruit, are utilized in traditional practices to address a multitude of health concerns. nih.gov

Annona muricata, the plant from which Anonamine was first isolated, has a particularly extensive history of use in the folk medicine of indigenous communities in Africa and South America. wikipedia.org In these traditions, it is used to treat a wide range of conditions, including parasitic infections, inflammation, diabetes, and cancer. mdpi.com For example, in Brazil, the leaves are used for their anti-rheumatic and emetic properties, while in Togo, they are used for hypertension and diabetes. mdpi.com

Other species within the genus also have a rich ethnobotanical history. The leaves of Annona squamosa are traditionally crushed and applied to wounds and ulcers in India. mdpi.com In traditional medicine, this plant is also regarded as an insecticidal and anti-tumor agent. metfop.edu.in The bark and roots of several Annona species are commonly used to treat diarrhea and dysentery. mdpi.comphytojournal.com

The diverse therapeutic applications of Annona species in traditional medicine are attributed to their rich phytochemical composition. These plants are known to produce a variety of bioactive compounds, including acetogenins (B1209576), essential oils, flavonoids, and a significant number of alkaloids. nih.govnih.gov

Interactive Table: Traditional Uses of Selected Annona Species

| Species | Traditional Use | Plant Part Used |

| Annona muricata | Parasitic infections, inflammation, diabetes, cancer, hypertension | Leaves, bark, fruit, seeds, roots |

| Annona squamosa | Wounds, ulcers, dysentery, as a tonic and febrifuge | Leaves, ripe and unripe fruit, stem bark, root |

| Annona senegalensis | Breast and prostate cancers, respiratory diseases, snake bites | Not specified |

| Annona cherimola | Emetic, anti-parasitic | Not specified |

Bridging Traditional Knowledge with Modern Pharmacological Research

The ethnopharmacological use of plants like those from the Senecio and Annona genera provides a valuable foundation for modern scientific investigation. jbclinpharm.orgresearchgate.net The long history of their use in traditional medicine suggests the presence of bioactive compounds with therapeutic potential. Modern pharmacological research aims to validate these traditional uses, identify the active chemical constituents, and understand their mechanisms of action. researchgate.net

For Annona species, extensive research has been conducted to explore the scientific basis for their traditional applications. Pharmacological studies have demonstrated a wide range of activities for extracts and isolated compounds from these plants, including antiprotozoal, antitumoral, antidiabetic, and anti-inflammatory effects. us.es The isolation of numerous alkaloids and acetogenins from Annona species has provided specific molecules for further investigation. nih.gov The discovery of Anonamine in Annona muricata is a direct outcome of such research, linking a specific chemical entity to a plant with a rich history of traditional use. wikipedia.org

In the case of Senecio species, modern research has also confirmed various pharmacological activities, such as anti-inflammatory, antimicrobial, and antioxidant effects, which align with some of their traditional uses. nih.gov However, modern science has also brought to light the potential toxicity of pyrrolizidine alkaloids present in many species, leading to a more cautious approach to their use. scribd.com This highlights how modern research can refine and inform the safe use of traditional remedies.

The integration of traditional knowledge with modern pharmacological research represents a powerful approach to drug discovery. jbclinpharm.org Ethnopharmacology serves as a bridge between the empirical wisdom of traditional healing practices and the rigorous, evidence-based approach of modern science, ultimately contributing to the development of new and effective therapeutic agents. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.